molecular formula C15H14O3 B6378098 4-(3-Ethoxyphenyl)-2-formylphenol, 95% CAS No. 1111132-47-8

4-(3-Ethoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378098
CAS RN: 1111132-47-8
M. Wt: 242.27 g/mol
InChI Key: VSQXOFJLNDEBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxyphenyl)-2-formylphenol, 95% (4-EFPF-95) is a synthetic phenolic compound with potential applications in the fields of organic synthesis, drug discovery and development, and therapeutic treatments. 4-EFPF-95 is a white solid that is soluble in water and organic solvents, and has a melting point of approximately 90°C. It is a substituted phenol that is commonly used as a starting material in the synthesis of other organic compounds. It has been studied for its potential to inhibit certain enzymes and receptors, and to affect biochemical and physiological processes.

Scientific Research Applications

4-(3-Ethoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in the fields of organic synthesis, drug discovery and development, and therapeutic treatments. It has been reported to possess antimicrobial and antifungal properties, and to inhibit certain enzymes and receptors. In addition, it has been studied for its ability to affect biochemical and physiological processes, including the regulation of cell growth, differentiation, and apoptosis. It has also been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect memory and learning.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to affect biochemical and physiological processes by modulating the activity of certain enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, as well as to modulate the activity of certain receptors, such as the 5-HT1A receptor. In addition, it has been reported to affect the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect memory and learning.
Biochemical and Physiological Effects
4-(3-Ethoxyphenyl)-2-formylphenol, 95% has been studied for its potential to affect biochemical and physiological processes. It has been reported to possess antimicrobial and antifungal properties, and to inhibit the activity of certain enzymes and receptors. In addition, it has been studied for its ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect memory and learning. It has also been studied for its potential to affect the regulation of cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Ethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The purity of 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is 95%, which is suitable for most laboratory experiments. Additionally, 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is relatively inexpensive and can be easily synthesized using the Williamson ether synthesis. The main limitation is that its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its effects.

Future Directions

Future research on 4-(3-Ethoxyphenyl)-2-formylphenol, 95% should focus on elucidating its mechanism of action and elucidating its effects on biochemical and physiological processes. Additionally, further research should focus on determining its potential applications in drug discovery and development, and therapeutic treatments. Other potential areas of research include the synthesis of derivatives of 4-(3-Ethoxyphenyl)-2-formylphenol, 95%, the study of its effects on other neurotransmitters, and the development of new methods for its synthesis.

Synthesis Methods

4-(3-Ethoxyphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide to produce an ether. In this method, 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is synthesized from the reaction of 4-ethoxyphenol and formaldehyde in the presence of a base. This reaction yields a 95% pure product, which can be further purified by recrystallization or distillation.

properties

IUPAC Name

5-(3-ethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-14-5-3-4-11(9-14)12-6-7-15(17)13(8-12)10-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXOFJLNDEBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685164
Record name 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxyphenyl)-2-formylphenol

CAS RN

1111132-47-8
Record name 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.